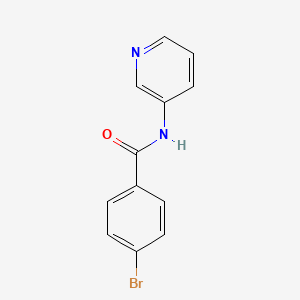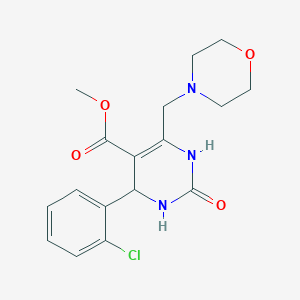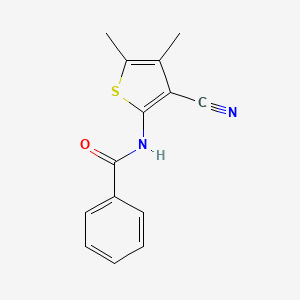
4-bromo-N-3-pyridinylbenzamide
Overview
Description
4-bromo-N-3-pyridinylbenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 4-bromo-N-3-pyridinylbenzamide is based on its ability to inhibit 4-bromo-N-3-pyridinylbenzamide activity. 4-bromo-N-3-pyridinylbenzamide is a serine/threonine kinase that regulates several cellular processes by phosphorylating its substrates. Inhibition of 4-bromo-N-3-pyridinylbenzamide activity by 4-bromo-N-3-pyridinylbenzamide leads to the dephosphorylation of its substrates, which results in the modulation of various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-3-pyridinylbenzamide have been extensively studied in various in vitro and in vivo models. Inhibition of 4-bromo-N-3-pyridinylbenzamide activity by this compound has been shown to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways play crucial roles in various cellular processes such as cell proliferation, differentiation, and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-bromo-N-3-pyridinylbenzamide in lab experiments is its high potency and specificity for 4-bromo-N-3-pyridinylbenzamide inhibition. This compound has been optimized to produce high yields of pure product, which makes it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-bromo-N-3-pyridinylbenzamide. One of the major areas of focus is the development of novel therapeutic applications for this compound in the treatment of neurodegenerative diseases, cancer, and immunological disorders. Another area of focus is the optimization of the synthesis method to produce higher yields of pure product and reduce the potential toxicity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 4-bromo-N-3-pyridinylbenzamide and its effects on various cellular processes.
Synthesis Methods
The synthesis of 4-bromo-N-3-pyridinylbenzamide is a multi-step process that involves the reaction of 3-cyanopyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product. This synthesis method has been optimized to produce high yields of pure 4-bromo-N-3-pyridinylbenzamide.
Scientific Research Applications
The potential therapeutic applications of 4-bromo-N-3-pyridinylbenzamide have been extensively studied in various fields of scientific research, including neurology, oncology, and immunology. This compound has been shown to have neuroprotective effects by inhibiting 4-bromo-N-3-pyridinylbenzamide activity, which is involved in the pathogenesis of several neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In oncology, 4-bromo-N-3-pyridinylbenzamide has been shown to induce apoptosis in cancer cells by inhibiting 4-bromo-N-3-pyridinylbenzamide activity, which is upregulated in many types of cancer. In immunology, this compound has been shown to modulate the immune response by regulating the activity of T cells and macrophages.
properties
IUPAC Name |
4-bromo-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOUSGRVAAACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306238 | |
| Record name | 4-Bromo-N-3-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70301-29-0 | |
| Record name | 4-Bromo-N-3-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70301-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-3-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)
![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5380907.png)


![6-(4-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5380934.png)
![4-{[3-(ethoxycarbonyl)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5380937.png)
![N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)